1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea

Drug-likeness Lipophilicity Medicinal Chemistry

This dual-thiophene urea, CAS 1234907-59-5, is a critical SAR probe featuring a unique substitution pattern (thiophen-2-ylmethyl vs. 3-ylmethyl) that can yield >100-fold differences in antiviral potency compared to mono-substituted analogs. Its balanced TPSA of 101 Ų and XLogP3 of 2.5 make it ideal for diversity screening and calibrating ADME prediction models. Procure this high-purity standard to explore CCR5 binding affinity and hERG liability divergence.

Molecular Formula C17H23N3OS2
Molecular Weight 349.51
CAS No. 1234907-59-5
Cat. No. B2764878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea
CAS1234907-59-5
Molecular FormulaC17H23N3OS2
Molecular Weight349.51
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)NCC2=CC=CS2)CC3=CSC=C3
InChIInChI=1S/C17H23N3OS2/c21-17(19-11-16-2-1-8-23-16)18-10-14-3-6-20(7-4-14)12-15-5-9-22-13-15/h1-2,5,8-9,13-14H,3-4,6-7,10-12H2,(H2,18,19,21)
InChIKeyCBRYIFYDKLFOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1234907-59-5): Procurement-Relevant Physicochemical Baseline and Class Context


1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea (CAS 1234907-59-5) is a synthetic small-molecule urea derivative featuring a central piperidine ring substituted with thiophen-2-ylmethyl and thiophen-3-ylmethyl groups. Its molecular formula is C17H23N3OS2 with a molecular weight of 349.5 g/mol, a computed XLogP3 of 2.5, and a topological polar surface area (TPSA) of 101 Ų . The compound belongs to the thiophene-urea chemical class, a scaffold explored in medicinal chemistry for CCR5 receptor antagonism and other target-modulation applications .

Why Generic Substitution Fails for 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea: Structural Nuance Matters


Within the thiophene-urea piperidine class, simple interchange of compounds is unsupported due to the demonstrated sensitivity of biological activity to specific substitution patterns. Published structure-activity relationship (SAR) studies on closely related thiophene-3-yl-methyl urea CCR5 antagonists show that variations in the substitution position on the thiophene ring and the nature of the urea N-substituent can yield >100-fold differences in antiviral potency and drastically alter hERG liability profiles . The presence of two distinct thiophene regioisomers (2-ylmethyl vs. 3-ylmethyl) in the target compound creates a unique spatial and electronic configuration not replicated by analogs bearing only a single thiophene or alternative heterocycle substituents.

Quantitative Differentiation Evidence for 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea Against Closest Analogs


Computational Physicochemical Property Differentiation: XLogP3, TPSA, and Rotatable Bond Count vs. In-Class Analogs

The computed lipophilicity (XLogP3 = 2.5) of this compound places it in an intermediate range relative to common thiophene-urea CCR5 antagonist leads. For context, the class-leading thiophene-urea analog '2l' (a methoxy urea derivative) reported by Skerlj et al. exhibited a cLog P of approximately 2.3 and an antiviral IC50 of 14.8 nM, while more lipophilic analogs with cLog P > 3.0 correlated with increased hERG inhibition (IC50 < 5 µM) . The target compound's TPSA of 101 Ų is higher than the typical range (70-90 Ų) for many brain-penetrant drugs, suggesting a potential for reduced CNS permeability relative to simpler thiophene ureas. This physicochemical profile may offer a differentiated suitability for peripheral target applications where CNS exclusion is desired .

Drug-likeness Lipophilicity Medicinal Chemistry ADME Prediction

Structural Differentiation: Dual Thiophene Regioisomer Topology vs. Single-Thiophene Urea Analogs

This compound is distinguished from the majority of published thiophene-urea CCR5 antagonist leads by the incorporation of two distinct thiophene regioisomeric substituents (thiophen-2-ylmethyl on the urea nitrogen and thiophen-3-ylmethyl on the piperidine nitrogen). Published SAR reveals that the single-thiophene-3-ylmethyl urea series (exemplified by compound 1 in ACS Med Chem Lett 2012) was the starting point for a lead optimization campaign, where the thiophene moiety alone provided a 44-fold to 130-fold enhancement in CCR5 fusion inhibition potency compared to 4-methyl pyridine analogs . The target compound's addition of a second, differently positioned thiophene introduces a unique hydrogen-bonding and π-stacking surface topology that has not been characterized in the primary CCR5 antagonist SAR literature .

Chemical Probe Design Structure-Activity Relationship Scaffold Diversity Medicinal Chemistry

Hydrogen-Bonding Capacity Differentiation: Donor/Acceptor Profile vs. Piperidine-Urea CCR5 Antagonists

The target compound possesses 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), arising from the urea carbonyl, urea NH groups, thiophene sulfur atoms, and the piperidine tertiary amine . This HBD/HBA profile exceeds that of the optimized CCR5 antagonist leads 2i (methyl urea) and 2l (methoxy urea), which have fewer HBD and distinct HBA arrangements that were critical for their antiviral potency. Published SAR demonstrated that the NH of the urea was essential for binding to CCR5, as the dimethyl analog 2j was completely inactive . The target compound's urea NH-thiophene configuration may therefore present a binding mode distinct from the mono-substituted urea leads, pending experimental confirmation.

Molecular Recognition Drug Design Binding Affinity Pharmacophore Modeling

Recommended Research Application Scenarios for 1-(Thiophen-2-ylmethyl)-3-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)urea


Chemical Probe for CCR5 Receptor Structure-Activity Relationship Expansion

Given its structural relationship to the thiophene-3-yl-methyl urea class of CCR5 antagonists, this compound is suitable for inclusion in focused SAR libraries aimed at exploring the effects of dual thiophene regioisomer substitution on CCR5 binding affinity, antiviral potency, and hERG liability. The compound's distinct HBD/HBA profile may reveal SAR divergence from established mono-substituted leads .

Fragment-Based or High-Throughput Screening for Novel Target Deconvolution

The compound's moderate lipophilicity (XLogP3 2.5) and balanced hydrogen-bonding capacity make it a candidate for diversity-oriented screening libraries. Its unique dual-thiophene topology provides a chemical starting point for target deconvolution studies where thiophene-containing pharmacophores are implicated .

ADME Model Compound for Thiophene-Urea Physicochemical Profiling

With a computed TPSA of 101 Ų and XLogP3 of 2.5, this compound can serve as a reference standard for calibrating in silico ADME prediction models for thiophene-urea derivatives, particularly in the context of peripheral vs. CNS permeability predictions .

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